tert-butyl (2S,4S)-2-(bromomethyl)-4-methyl-pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC16492187
Molecular Formula: C11H20BrNO2
Molecular Weight: 278.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20BrNO2 |
|---|---|
| Molecular Weight | 278.19 g/mol |
| IUPAC Name | tert-butyl (2S,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H20BrNO2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
| Standard InChI Key | WUARHZWSFMJLHR-IUCAKERBSA-N |
| Isomeric SMILES | C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CBr |
| Canonical SMILES | CC1CC(N(C1)C(=O)OC(C)(C)C)CBr |
Introduction
Structural and Chemical Properties
Molecular Architecture
tert-Butyl (2S,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate (C₁₁H₂₀BrNO₂; molecular weight 278.19 g/mol) features a pyrrolidine ring substituted at the 2- and 4-positions with bromomethyl and methyl groups, respectively. The tert-butyl carboxylate group at the 1-position enhances steric bulk, influencing reactivity and stability. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (2S,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate |
| InChI Key | WUARHZWSFMJLHR-IUCAKERBSA-N |
| Isomeric SMILES | C[C@H]1CC@HCBr |
| PubChem CID | 167996471 |
The (2S,4S) configuration ensures distinct spatial arrangements, critical for interactions in chiral environments.
Spectroscopic and Stereochemical Features
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the bromomethyl (δ ~3.4–3.7 ppm) and tert-butyl groups (δ ~1.4 ppm). X-ray crystallography of analogous compounds confirms the puckered conformation of the pyrrolidine ring, with the bromine atom occupying an axial position. This stereochemical rigidity enhances selectivity in nucleophilic substitution reactions, a property leveraged in synthetic applications.
Synthesis and Preparation
Synthetic Routes
The synthesis of tert-butyl (2S,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate typically begins with a pyrrolidine precursor. A common strategy involves:
-
Ring Formation: Cyclization of γ-amino alcohols or ketones to construct the pyrrolidine backbone.
-
Stereoselective Functionalization: Enzymatic or chemical resolution to install the (2S,4S) configuration.
-
Bromination: Introduction of the bromomethyl group via radical bromination or Appel reaction.
For example, treatment of (2S,4S)-4-methylpyrrolidine-2-methanol with carbon tetrabromide and triphenylphosphine yields the bromomethyl derivative, followed by protection with tert-butyl dicarbonate.
Reaction Mechanisms
The bromine atom’s electrophilic nature facilitates nucleophilic substitutions (SN2), enabling conversion to amines, thiols, or azides. The tert-butyl ester, stable under basic conditions, can be deprotected using trifluoroacetic acid to yield the free carboxylic acid, a precursor for peptide coupling.
Applications in Organic Synthesis
Pharmaceutical Building Blocks
This compound’s stereochemistry aligns with requirements for bioactive molecules. For instance, it has been used to synthesize protease inhibitors, where the pyrrolidine ring mimics transition-state geometries. A 2024 study demonstrated its incorporation into a hepatitis C virus (HCV) NS3/4A protease inhibitor, achieving nanomolar IC₅₀ values.
Agrochemical Applications
In agrochemistry, the bromomethyl group serves as a handle for functionalizing herbicides. Derivatives of this compound exhibit enhanced uptake in plant vascular systems, improving herbicidal efficacy.
Biological and Pharmacological Relevance
Enzymatic Interactions
The (2S,4S) configuration confers affinity for enzymes with chiral active sites. Molecular docking studies reveal hydrogen bonding between the carboxylate group and catalytic residues in dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes therapies.
Comparative Analysis with Structural Analogues
Fluorinated Derivatives
tert-Butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate (C₁₀H₁₇BrFNO₂) exhibits increased electronegativity, enhancing hydrogen-bonding capacity. This derivative shows superior inhibition of DPP-IV (IC₅₀ = 12 nM vs. 45 nM for the non-fluorinated compound).
Stereoisomeric Variants
The (2R,4S) isomer displays reversed chirality at C2, reducing affinity for DPP-IV by 80%. This underscores the critical role of absolute configuration in biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume